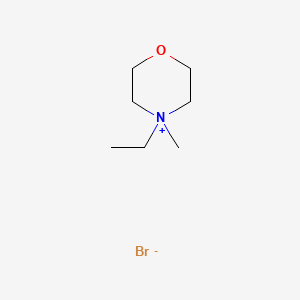

4-Ethyl-4-methylmorpholin-4-ium bromide

Beschreibung

Contextualization within Quaternary Ammonium (B1175870) Compounds and Morpholinium Salts Research

Quaternary ammonium compounds (QACs) are a class of salts characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. cymitquimica.com This structure imparts unique properties, such as the ability to act as disinfectants, surfactants, and phase transfer catalysts. chemimpex.com Morpholinium salts are a specific subclass of QACs that incorporate a morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group. cymitquimica.com 4-Ethyl-4-methylmorpholin-4-ium bromide is distinguished by the presence of both an ethyl and a methyl group attached to the nitrogen atom of the morpholine ring, which influences its physical and chemical behavior. cymitquimica.com

The synthesis of this compound is typically achieved through the Menshutkin reaction. semanticscholar.org This well-established method involves the alkylation of a tertiary amine, in this case, N-methylmorpholine, with an alkyl halide, bromoethane, to form the quaternary ammonium salt. semanticscholar.org The reaction is generally carried out in a solvent such as acetonitrile (B52724). semanticscholar.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 65756-41-4 |

| Molecular Formula | C₇H₁₆BrNO |

| Molecular Weight | 210.12 g/mol |

| Appearance | White to light yellow solid |

| Synonyms | N-Ethyl-N-methylmorpholinium bromide, MEM-Br |

Significance in Contemporary Organic Synthesis and Materials Science

In the realm of organic synthesis, this compound is recognized for its role as a phase transfer catalyst. cymitquimica.com Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The quaternary ammonium salt shuttles a reactant from the aqueous phase to the organic phase, where the reaction can proceed. This methodology is particularly valuable for enhancing reaction rates and improving yields in various organic transformations. chemimpex.com

The significance of this compound is particularly pronounced in materials science, where it is investigated as a key component in the development of ionic liquids and as an electrolyte in advanced battery technologies. chemimpex.comresearchgate.net Its low volatility and high thermal stability are desirable properties for "green chemistry" applications. chemimpex.com A primary area of research is its use as a bromine complexing agent in zinc-bromine and vanadium bromide redox flow batteries. semanticscholar.orgresearchgate.net In these systems, it effectively sequesters bromine, reducing its volatility and enhancing the safety and efficiency of the battery. researchgate.net

Overview of Research Trajectories and Key Academic Contributions

Research into this compound has followed several key trajectories. A significant body of work has focused on its application in electrochemical energy storage. Studies have demonstrated its effectiveness as a bromine complexing agent, which has been a critical step in advancing the viability of redox flow batteries. researchgate.netnih.govresearchgate.net Researchers have investigated how its presence in the electrolyte affects battery performance, including energy efficiency and membrane stability. researchgate.net

Another important research avenue is its potential application in pharmaceutical development. chemimpex.com While specific examples are not extensively detailed in publicly available research, its properties as a quaternary ammonium salt suggest its utility in drug formulation and as an intermediate in the synthesis of pharmaceutical compounds, where it may improve solubility and stability. chemimpex.com

Biochemical research has also explored the use of this compound in studies related to enzyme activity and protein interactions. chemimpex.com The unique ionic and structural characteristics of this compound make it a valuable tool for probing complex biological systems.

While a comprehensive list of all academic contributions is beyond the scope of this article, the collective body of research points to a growing interest in this compound. Its multifaceted applications in both established and emerging technologies underscore its importance in contemporary chemical science.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-ethyl-4-methylmorpholin-4-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO.BrH/c1-3-8(2)4-6-9-7-5-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQZVWGQFXXTIX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCOCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80886304 | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65756-41-4 | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65756-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065756414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 65756-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Morpholinium, 4-ethyl-4-methyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylmorpholinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Ethyl 4 Methylmorpholin 4 Ium Bromide

Established Synthetic Pathways for Quaternary Ammonium (B1175870) Salt Formation

The traditional and most direct route to 4-Ethyl-4-methylmorpholin-4-ium bromide involves the quaternization of a morpholine (B109124) derivative. This reaction, known as the Menshutkin reaction, entails the treatment of a tertiary amine with an alkyl halide. cardiff.ac.uk The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the morpholine derivative acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide ion. nih.gov

Alkylation Reactions of Morpholine Derivatives

The synthesis of this compound can be approached in two primary ways, depending on the starting morpholine derivative:

Alkylation of N-methylmorpholine: This pathway involves the reaction of N-methylmorpholine with an ethylating agent, typically ethyl bromide. The lone pair of electrons on the nitrogen atom of N-methylmorpholine attacks the ethyl group of ethyl bromide, leading to the formation of the desired quaternary ammonium salt.

Alkylation of N-ethylmorpholine: Alternatively, N-ethylmorpholine can be used as the starting material and reacted with a methylating agent, such as methyl bromide. cymitquimica.com In this case, the nitrogen atom of N-ethylmorpholine attacks the methyl group of methyl bromide to form the final product.

Both pathways lead to the same product, and the choice of starting material may be dictated by commercial availability and cost.

Optimization of Reaction Conditions for Enhanced Purity and Yield

To maximize the yield and purity of this compound, several reaction parameters can be optimized. Key factors influencing the outcome of the quaternization reaction include the choice of solvent, reaction temperature, and the molar ratio of reactants.

Solvent Effects: The polarity of the solvent plays a crucial role in the rate of SN2 reactions. asianpubs.org Polar aprotic solvents, such as acetonitrile (B52724), acetone, and dimethylformamide (DMF), are known to accelerate the rate of quaternization reactions. mit.edu This is because they can solvate the cation but not the anion, leaving the nucleophile more available to react. Protic solvents, like alcohols, can also be used, but they may slow down the reaction by solvating the nucleophile through hydrogen bonding. mit.edu The use of water or water-containing organic solvents has been shown to significantly shorten reaction times and increase conversion rates in some quaternization reactions. nih.gov

Temperature and Reactant Stoichiometry: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to side reactions and decomposition of the product. Therefore, an optimal temperature must be determined experimentally. The molar ratio of the tertiary amine to the alkyl halide also affects the reaction. Using a slight excess of the alkylating agent can help to drive the reaction to completion and achieve a higher yield. acs.org

| Parameter | Condition | Effect on Yield and Purity | Reference |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., Acetonitrile, Acetone) | Increases reaction rate and yield. | mit.edu |

| Solvent | Protic (e.g., Ethanol, Methanol) | Can be effective but may slow the reaction. | mit.edu |

| Temperature | Elevated (e.g., 50-80 °C) | Increases reaction rate, but too high can cause decomposition. | acs.org |

| Reactant Ratio | Slight excess of alkyl halide | Drives the reaction to completion, increasing yield. | acs.org |

Advanced Synthetic Approaches and Process Intensification

In recent years, there has been a significant push towards developing more efficient and sustainable methods for chemical synthesis. For the production of this compound, this has led to the exploration of advanced techniques such as microwave-assisted synthesis and continuous flow reactors, as well as the integration of green chemistry principles.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of quaternary ammonium salts, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. sigmaaldrich.comchemspider.com The rapid and uniform heating provided by microwaves can overcome the activation energy barrier of the quaternization reaction more efficiently. chemsrc.com This technique can often be performed with minimal or no solvent, which aligns with the principles of green chemistry. chemimpex.com Studies on the microwave-assisted synthesis of various N-heterocyclic compounds have demonstrated its effectiveness in improving reaction efficiency. nih.govresearchgate.net

| Synthetic Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Established and well-understood. | acs.org |

| Microwave-Assisted Synthesis | Minutes | Reduced reaction time, higher yields, potential for solvent-free conditions. | sigmaaldrich.comchemspider.com |

Continuous Flow Reactor Applications for Scalable Production

For the large-scale production of this compound, continuous flow chemistry offers several advantages over traditional batch processing. chemrxiv.org Flow reactors provide excellent control over reaction parameters such as temperature, pressure, and mixing, leading to improved product consistency and higher yields. nih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, which is particularly beneficial for exothermic quaternization reactions. cymitquimica.com This technology enables a safer and more scalable manufacturing process. acs.org The synthesis of various pharmaceutical products has been successfully demonstrated using continuous flow processes, highlighting the potential for this technology in the production of quaternary ammonium salts. nih.govchemimpex.com

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of ionic liquids and quaternary ammonium salts to minimize their environmental impact. For the synthesis of this compound, this can involve several strategies:

Use of Greener Solvents: Replacing volatile and toxic organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key aspect of green chemistry. Ionic liquids themselves are often considered "green" solvents due to their low vapor pressure, although their synthesis and biodegradability must be carefully considered.

Alternative Alkylating Agents: The use of less hazardous alkylating agents is another important consideration. For example, dimethyl carbonate is being explored as a greener alternative to traditional methyl halides.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The direct alkylation of morpholine derivatives is an atom-economical reaction.

Catalysis: The use of catalysts can improve reaction efficiency and reduce energy consumption. While the uncatalyzed Menshutkin reaction is common, research into catalytic systems for quaternization is ongoing.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Pathways

The chemical reactivity of this compound is dictated by the individual characteristics of its constituent ions: the 4-ethyl-4-methylmorpholinium cation and the bromide anion. The cation's stability and the anion's nucleophilicity are key factors in its transformation pathways.

Nucleophilic Substitution Reactions Involving the Bromide Anion

The bromide anion in this compound can act as a nucleophile in substitution reactions. In the context of ionic liquids, the nucleophilicity of halide anions is a subject of considerable study, as it can be influenced by the nature of the cation and the reaction medium. While specific studies on this compound are not extensively documented, the general principles of nucleophilic substitution in ionic liquids provide a framework for understanding its potential reactions.

The bromide ion can participate in SN2 reactions, displacing a leaving group from an alkyl halide or a sulfonate ester. The reaction's efficiency can be contingent on the solvent and the electrophile's structure. Ionic liquids themselves can serve as both the solvent and the source of the nucleophile, potentially leading to enhanced reaction rates compared to conventional organic solvents.

Table 1: Representative Nucleophilic Substitution Reactions with the Bromide Anion

| Electrophile | Reagent/Solvent | Product | Reaction Type |

| Methyl nosylate | This compound | Methyl bromide | SN2 |

| Ethyl tosylate | This compound | Ethyl bromide | SN2 |

| Benzyl chloride | This compound | Benzyl bromide | SN2 |

This table presents illustrative examples of potential nucleophilic substitution reactions and is based on the general reactivity of bromide anions in ionic liquids.

Oxidation and Reduction Pathways of the Morpholinium Cation

The 4-ethyl-4-methylmorpholinium cation is generally considered to be electrochemically stable, a desirable characteristic for its application in electrochemical devices such as batteries. However, under certain conditions, it can undergo oxidation or reduction.

The oxidation of morpholine derivatives can lead to the formation of radical cations or other oxidized species. The electrochemical oxidation of morpholine itself is known to produce a morpholine radical. While the quaternary nitrogen in the 4-ethyl-4-methylmorpholinium cation enhances its stability against oxidation compared to the parent amine, extreme potentials or the presence of potent oxidizing agents could initiate degradation pathways. These pathways might involve the cleavage of the ethyl or methyl groups or the opening of the morpholine ring.

The reduction of the morpholinium cation is less common due to its positive charge and the absence of easily reducible functional groups. High negative potentials would be required to initiate reduction, which might lead to the cleavage of the N-alkyl bonds or the degradation of the ring structure. The electrochemical window of morpholinium-based ionic liquids is a key parameter indicating their stability towards both oxidation and reduction.

Table 2: Potential Electrochemical Behavior of the 4-Ethyl-4-methylmorpholinium Cation

| Process | Potential (Illustrative) | Potential Products |

| Oxidation | High positive potential | Ring-opened products, dealkylated species |

| Reduction | High negative potential | N-methylmorpholine, ethane, methane |

This table provides a conceptual overview of potential oxidation and reduction pathways. The actual products and potentials would need to be determined experimentally.

Derivatization and Functionalization Strategies

The derivatization of this compound can be approached by modifying either the cation or the anion. Functionalization strategies for quaternary ammonium salts are often aimed at tailoring their physical and chemical properties for specific applications.

One common strategy is anion exchange, or metathesis, where the bromide anion is replaced by another anion to alter properties such as solubility, thermal stability, or viscosity. For instance, reacting this compound with a salt of a different anion (e.g., tetrafluoroborate, hexafluorophosphate) can yield a new morpholinium salt with different characteristics.

Functionalization of the morpholinium cation is more challenging due to its quaternary nature. However, strategies could involve the synthesis of new morpholinium salts with functional groups already incorporated into the alkyl chains before the quaternization step. For example, starting with a functionalized morpholine derivative and then performing the quaternization with ethyl bromide and methyl iodide would lead to a functionalized morpholinium cation. This approach allows for the introduction of various functionalities, such as hydroxyl, ether, or ester groups, onto the cation.

Table 3: Examples of Derivatization and Functionalization Strategies

| Strategy | Starting Material | Reagent | Functionalized Product |

| Anion Exchange | This compound | Sodium tetrafluoroborate | 4-Ethyl-4-methylmorpholin-4-ium tetrafluoroborate |

| Cation Functionalization (Pre-quaternization) | N-(2-hydroxyethyl)morpholine | Ethyl bromide, Methyl iodide | 4-(2-hydroxyethyl)-4-ethyl-4-methylmorpholin-4-ium bromide |

This table illustrates potential strategies for modifying this compound, with the cation functionalization example showing a synthetic route to a related functionalized compound.

Advanced Spectroscopic and Structural Elucidation of 4 Ethyl 4 Methylmorpholin 4 Ium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the unambiguous confirmation of the molecular structure of 4-Ethyl-4-methylmorpholin-4-ium bromide by providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The spectrum is characterized by a triplet and a quartet pattern for the ethyl group, a singlet for the methyl group, and multiplets for the morpholinium ring protons. The integration of these signals confirms the number of protons in each unique environment.

Detailed analysis of the ¹H NMR spectrum reveals the following chemical shifts (δ) and coupling constants (J), typically recorded in a solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂- (Ethyl) | ~3.5 | Quartet | ~7.3 |

| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.3 |

| -CH₃ (Methyl) | ~3.1 | Singlet | N/A |

| -CH₂-N⁺-CH₂- (Morpholinium Ring) | ~3.6 - 3.8 | Multiplet | N/A |

| -O-CH₂-CH₂- (Morpholinium Ring) | ~4.0 - 4.2 | Multiplet | N/A |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The Carbon-13 NMR (¹³C NMR) spectrum provides further confirmation of the molecular structure by identifying the number of unique carbon environments. The spectrum of this compound displays distinct peaks for the ethyl group carbons, the methyl group carbon, and the two different types of methylene (B1212753) carbons in the morpholinium ring.

The characteristic chemical shifts observed in the ¹³C NMR spectrum are summarized in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₂- (Ethyl) | ~59 |

| -CH₃ (Ethyl) | ~8 |

| -CH₃ (Methyl) | ~48 |

| -CH₂-N⁺-CH₂- (Morpholinium Ring) | ~63 |

| -O-CH₂-CH₂- (Morpholinium Ring) | ~60 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the 4-Ethyl-4-methylmorpholin-4-ium cation, which allows for the confirmation of its elemental composition. The technique provides a highly accurate mass-to-charge ratio (m/z) measurement. For the cation C₇H₁₆NO⁺, the theoretical monoisotopic mass is 130.1232 u. Experimental HRMS data for this cation would be expected to be in very close agreement with this value, typically within a few parts per million (ppm).

| Ion | Theoretical Monoisotopic Mass (u) |

| [C₇H₁₆NO]⁺ | 130.1232 |

X-ray Diffraction (XRD) for Solid-State Structure Analysis

For 4-Methylmorpholinium bromide, single-crystal XRD analysis has revealed a monoclinic crystal system. nih.gov It is plausible that this compound would also crystallize in a similar system. The crystal lattice would be composed of 4-Ethyl-4-methylmorpholin-4-ium cations and bromide anions held together by electrostatic interactions and potentially weak hydrogen bonds. The morpholinium ring is expected to adopt a chair conformation, which is its most stable arrangement.

| Parameter | Expected Value/System |

| Crystal System | Likely Monoclinic |

| Key Interactions | Electrostatic forces, potential C-H···Br hydrogen bonds |

| Cation Conformation | Chair conformation of the morpholinium ring |

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of this compound displays a series of absorption bands that correspond to the vibrational modes of its constituent bonds and functional groups. The spectrum is expected to show characteristic peaks for C-H stretching and bending, C-N stretching, and C-O-C stretching vibrations.

Key expected vibrational frequencies are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2900 - 3000 | C-H stretching | Alkyl groups (-CH₃, -CH₂) |

| ~1450 - 1470 | C-H bending | Alkyl groups (-CH₃, -CH₂) |

| ~1100 - 1150 | C-O-C stretching | Ether in morpholine (B109124) ring |

| ~900 - 1000 | C-N stretching | Quaternary ammonium (B1175870) group |

Advanced Chromatographic Techniques for Purity and Identity Assessment

The separation and analysis of ionic compounds like this compound present unique challenges that are effectively addressed by modern liquid chromatography techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, enhanced resolution, or definitive structural confirmation.

High-Performance Liquid Chromatography is a foundational technique for the purity assessment of non-volatile and thermally labile compounds like quaternary ammonium salts. The separation is typically achieved on a stationary phase, with a liquid mobile phase moving through the column under high pressure. For the analysis of this compound, reversed-phase columns are commonly utilized.

A typical HPLC method for the analysis of similar quaternary ammonium compounds would involve a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or ammonium acetate) and an organic modifier like acetonitrile (B52724) or methanol. The ionic nature of the analyte necessitates the use of an ion-pairing reagent or a buffer to ensure good peak shape and retention. Detection is frequently performed using a UV detector, although the lack of a strong chromophore in this compound might necessitate the use of other detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Table 1: Illustrative HPLC Conditions for Quaternary Ammonium Salt Analysis

| Parameter | Condition |

| Stationary Phase | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 20 mM Ammonium formate in waterB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample matrix. A common starting point could be 80% A and 20% B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at low wavelength (e.g., < 220 nm), ELSD, or CAD |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This results in substantially higher efficiency, resolution, and speed of analysis compared to traditional HPLC. For the analysis of this compound, UPLC can offer a significant advantage in resolving closely related impurities and reducing analytical run times.

The fundamental principles of separation in UPLC are similar to HPLC, but the instrumentation is designed to operate at much higher pressures. The stationary and mobile phases used for UPLC analysis of quaternary ammonium salts are analogous to those used in HPLC, but the particle size of the column packing is smaller, leading to improved performance. The increased sensitivity of UPLC systems also allows for the detection of trace-level impurities that might be missed by conventional HPLC methods.

Table 2: Typical UPLC Parameters for Quaternary Ammonium Compound Analysis

| Parameter | Condition |

| Stationary Phase | UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | A rapid gradient from 95% A to 5% A over a few minutes. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV-Vis, ELSD, or Mass Spectrometry |

| Injection Volume | 1 - 2 µL |

Liquid Chromatography-Mass Spectrometry is a powerful and highly specific analytical technique that couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.orgnih.gov This combination provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the definitive identification of compounds and the characterization of unknown impurities. rsc.orgnih.gov

For the analysis of this compound, LC-MS is particularly useful. The electrospray ionization (ESI) source is well-suited for the analysis of pre-charged ionic species like quaternary ammonium salts, typically producing a strong signal for the cationic form of the molecule. By operating the mass spectrometer in full scan mode, one can obtain the molecular weight of the eluting compounds. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, yielding structural information that can confirm the identity of the compound and help in the elucidation of the structure of any co-eluting impurities. nih.gov

Table 3: Representative LC-MS Conditions for Quaternary Ammonium Salt Identification

| Parameter | Condition |

| LC System | UPLC or HPLC |

| Stationary Phase | As per UPLC/HPLC conditions (e.g., UPLC BEH C18) |

| Mobile Phase | Volatile buffers are preferred (e.g., ammonium formate or formic acid) to ensure compatibility with the MS interface. |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification. |

| Collision Gas | Argon or Nitrogen for MS/MS experiments |

Theoretical and Computational Chemistry of 4 Ethyl 4 Methylmorpholin 4 Ium Bromide

Molecular Dynamics (MD) Simulations for Solvation Structures and Transport Phenomena

MD simulations are a powerful computational tool for investigating the microscopic behavior of systems by solving Newton's equations of motion for each atom. researchgate.net This method provides a detailed view of molecular interactions and how the system evolves over time, which is essential for understanding the properties of ionic liquids like 4-Ethyl-4-methylmorpholin-4-ium bromide. researchgate.net

In ionic liquids, the strong electrostatic interactions lead to significant ion association. MD simulations can characterize the structure of these associations through radial distribution functions (RDFs). For ionic liquids containing bromide anions, such as 1-butyl-3-methylimidazolium bromide, simulations have shown a structured liquid phase where the anion's position is correlated with the cation. nih.gov The degree of this structural order tends to decrease with increasing temperature. nih.govcore.ac.uk

The dynamics of the ions are also a key aspect. The translational motion of the cations can be studied, and their self-diffusion coefficients can be calculated. acs.org In confined environments, the dynamics can be significantly different from the bulk liquid. For instance, in simulations of 1,3-dimethylimidazolium (B1194174) bromide within hydrophilic and hydrophobic porous matrices, the cation was observed to move much faster than the bromide anion. acs.org The diffusion of both ions is significantly reduced in confinement compared to the bulk phase. acs.org For morpholinium-based ILs, it has been noted that their diffusion is generally slower compared to pyrrolidinium-based ILs with similar anions. rsc.org

The following table presents typical diffusion coefficients for ions in a related ionic liquid, illustrating the insights gained from MD simulations.

| Ion | Confinement | Temperature (K) | Self-Diffusion Coefficient (D) (m²/s) |

| [MMIM]⁺ | Bulk | 450 | ~ 1.5 x 10⁻¹⁰ |

| Br⁻ | Bulk | 450 | ~ 1.2 x 10⁻¹⁰ |

| [MMIM]⁺ | Hydrophilic | 450 | ~ 2.0 x 10⁻¹¹ |

| Br⁻ | Hydrophilic | 450 | ~ 0.1 x 10⁻¹¹ |

| [MMIM]⁺ | Hydrophobic | 450 | ~ 4.0 x 10⁻¹¹ |

| Br⁻ | Hydrophobic | 450 | ~ 0.8 x 10⁻¹¹ |

| Data derived from simulations of 1,3-dimethylimidazolium bromide ([MMIM][Br]) and is presented here as an illustrative example of ionic liquid behavior. acs.org |

The stability of ion pairs and the surrounding "cages" of counter-ions are critical for understanding the transport properties of ionic liquids. The lifetime of an ion pair can be defined and calculated from MD simulation trajectories. These lifetimes are influenced by factors such as the nature of the ions, temperature, and the presence of a solvent. researchgate.netnih.gov For instance, in some ionic liquids, hydrogen bond lifetimes can range from a few picoseconds to several nanoseconds, depending on the system's viscosity. researchgate.net

The formation of an ion cage refers to the local structuring of ions around a central ion. The dynamics of breaking and forming these cages are directly related to the mobility of the ions and, consequently, to the conductivity of the ionic liquid. researchgate.net The reactive flux formalism is a method used to extract well-defined lifetimes for these structures from the simulation data. researchgate.net Studies on molten alkali halides have shown that structure breaking occurs on a picosecond timescale. researchgate.net For some systems, the average lifetime of ion pairs, such as Ce-F, has been calculated to be around 4.3 picoseconds. researchgate.net The lifetime of ion pairs can exhibit complex behavior; for example, in some polymer electrolytes, the lifetime increases at both high and low solvent polarity, reaching a minimum at intermediate polarity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely used to calculate properties of ionic liquids, such as optimized geometries, binding energies, and electronic properties. researchgate.net

DFT calculations also allow for the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The table below shows representative binding energies and HOMO-LUMO gaps for a similar ionic liquid, calculated using DFT.

| Ion Pair Conformer | Binding Energy (kJ/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Conformer A | -350.2 | -7.21 | -0.89 | 6.32 |

| Conformer B | -348.5 | -7.15 | -0.85 | 6.30 |

| Conformer C | -345.1 | -7.09 | -0.82 | 6.27 |

| Illustrative data based on DFT calculations of a related N-alkyl-N-methylmorpholinium halide ion pair. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, including DFT, are powerful tools for elucidating reaction mechanisms at the molecular and electronic level. researchgate.netmagtech.com.cn These methods can be used to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing a theoretical basis for understanding the catalytic activity or decomposition of ionic liquids. researchgate.net

In the context of this compound, quantum chemical calculations could be employed to study its thermal decomposition mechanisms. Such calculations can predict the most likely bond-breaking events and the resulting products. researchgate.net Furthermore, the role of this ionic liquid as a phase transfer catalyst can be investigated by modeling the interaction of the ion pair with reactants and elucidating the mechanism by which it facilitates the transfer of species between phases. chemimpex.com

For example, natural bond orbital (NBO) analysis can be performed to understand the charge distribution on the ions and how it changes during a reaction. core.ac.uk In studies of other ionic liquids with bromide anions, NBO analyses have been used to determine the negative charge on the bromide anion, providing insights into the ionicity of the compound in different phases. core.ac.uk These theoretical approaches are invaluable for designing new ionic liquids with tailored properties for specific chemical applications. magtech.com.cn

4 Ethyl 4 Methylmorpholin 4 Ium Bromide in Ionic Liquids and Advanced Materials

Integration as a Cationic Component in Ionic Liquid Systems

4-Ethyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium (B1175870) salt that serves as a versatile cationic component in the formation of ionic liquids (ILs). Its molecular structure, featuring a morpholine (B109124) ring with ethyl and methyl groups attached to the nitrogen atom, imparts specific physicochemical properties that are advantageous in the design of task-specific ILs. These properties, including thermal stability and electrochemical window, can be fine-tuned by pairing the 4-ethyl-4-methylmorpholin-4-ium cation with a variety of anions.

Design and Synthesis of Morpholinium-Based Ionic Liquids

The design of morpholinium-based ionic liquids, including those incorporating the 4-ethyl-4-methylmorpholin-4-ium cation, allows for the creation of functionalized materials with a wide range of properties. By systematically altering the alkyl substituents on the nitrogen atom of the morpholine ring and selecting appropriate anions, researchers can control characteristics such as polarity, acidity, and solubility.

The synthesis of this compound is typically achieved through a quaternization reaction. This process involves the reaction of N-methylmorpholine with an ethylating agent, such as ethyl bromide. The lone pair of electrons on the nitrogen atom of the N-methylmorpholine attacks the electrophilic ethyl group of the ethyl bromide, leading to the formation of the quaternary ammonium cation and the displacement of the bromide ion. The general scheme for this synthesis is a nucleophilic substitution reaction.

To create other ionic liquids based on the 4-ethyl-4-methylmorpholin-4-ium cation, a subsequent anion exchange (metathesis) reaction can be performed. This involves reacting the this compound with a salt containing the desired anion (e.g., tetrafluoroborate, hexafluorophosphate). The driving force for this reaction is often the precipitation of the less soluble inorganic salt (e.g., sodium bromide) from the reaction mixture.

Table 1: Synthesis Parameters for Morpholinium-Based Ionic Liquids

| Cation Precursor | Alkylating/Acylating Agent | Anion Source (for metathesis) | Resulting Cation | Resulting Anion |

| N-methylmorpholine | Ethyl bromide | - | 4-Ethyl-4-methylmorpholin-4-ium | Bromide |

| N-ethylmorpholine | Methyl iodide | - | 4-Ethyl-4-methylmorpholin-4-ium | Iodide |

| This compound | Sodium tetrafluoroborate | Sodium tetrafluoroborate | 4-Ethyl-4-methylmorpholin-4-ium | Tetrafluoroborate |

| This compound | Lithium hexafluorophosphate | Lithium hexafluorophosphate | 4-Ethyl-4-methylmorpholin-4-ium | Hexafluorophosphate |

This table is illustrative and provides examples of potential synthesis routes.

Studies on Nanoscale Morphology and Ionic Clustering in Ionic Liquids

The performance of ionic liquids is intrinsically linked to their nanoscale structure, which is characterized by the formation of ionic clusters and segregated domains. In ionic liquids containing the 4-ethyl-4-methylmorpholin-4-ium cation, the arrangement of cations and anions is governed by a balance of electrostatic and van der Waals interactions. The alkyl chains (ethyl and methyl groups) on the cation can create nonpolar domains, while the charged morpholinium ring and the bromide anion form polar regions.

This segregation into polar and nonpolar nanodomains influences the macroscopic properties of the ionic liquid, such as viscosity, conductivity, and solvation capabilities. The size and connectivity of these domains are dependent on the size and shape of both the cation and the anion, as well as the length of the alkyl chains on the cation. For instance, increasing the alkyl chain length on the morpholinium cation can lead to more pronounced nanostructuring and affect the ionic conductivity of the material. nih.gov

Studies on similar ionic liquid systems have shown that the volume of the counterion has a strong correlation with the ionic conductivity. nih.gov Smaller anions generally lead to higher conductivity. The nanoscale morphology can be investigated using techniques such as X-ray scattering, which can reveal characteristic distances between ionic clusters. These structural insights are crucial for designing ionic liquids with optimized properties for specific applications. nih.gov

Application in Surface-Active Ionic Liquids (SAILs) and Surfactant Formulations

Surface-active ionic liquids (SAILs) are a class of ILs that possess amphiphilic properties, enabling them to act as surfactants. The 4-ethyl-4-methylmorpholin-4-ium cation can be a key component in the design of SAILs. While the ethyl and methyl groups on the cation provide some hydrophobicity, longer alkyl chains are typically introduced to impart significant surface activity. For example, a morpholinium cation with one short alkyl chain (like methyl) and one long alkyl chain (e.g., decyl or dodecyl) would exhibit pronounced amphiphilicity.

Morpholinium-based SAILs have been investigated for their potential in various applications, including as antimicrobial agents and for their ability to form micelles and other self-assembled structures in solution. nih.gov The bromide counterion in this compound can influence the aggregation behavior and the critical micelle concentration (CMC) of the resulting SAIL.

The design of these SAILs leverages the "tunable" nature of ionic liquids. By pairing a morpholinium cation with a long alkyl chain with different anions, properties such as the Krafft temperature and the surface tension at the CMC can be modified. This allows for the development of surfactants with specific functionalities for use in detergents, emulsifiers, and formulation aids.

Energy Storage and Conversion Technologies

Utilization as a Bromine Complexing Agent in Redox Flow Batteries

This compound, often abbreviated as MEM-Br, is a widely used bromine complexing agent (BCA) in zinc-bromine redox flow batteries (ZBFBs). nih.govnih.govresearchgate.netresearchgate.net In these batteries, the energy is stored by the electrochemical reactions of zinc and bromine. During the charging process, zinc is plated on the negative electrode, and bromide ions are oxidized to bromine at the positive electrode. researchgate.net

Elemental bromine has limited solubility in the aqueous electrolyte and is volatile, which can lead to self-discharge and safety concerns. nih.gov To mitigate these issues, BCAs like this compound are added to the catholyte. The quaternary ammonium cation forms a complex with the generated bromine and polybromide ions (e.g., Br₃⁻, Br₅⁻), creating a dense, oily phase that is immiscible with the aqueous electrolyte. nih.gov This organic phase effectively sequesters the bromine, reducing its concentration in the aqueous phase and suppressing its vapor pressure. nih.gov

Table 2: Role of this compound in Zinc-Bromine Flow Batteries

| Battery Component | Function | Role of this compound |

| Positive Electrolyte (Catholyte) | Contains bromide ions for oxidation to bromine | Acts as a bromine complexing agent |

| Bromine Complex | Sequesters elemental bromine | Forms a dense, oily phase with bromine and polybromide ions |

| Charging Process | Oxidation of Br⁻ to Br₂ | Complexes with the newly formed Br₂ |

| Discharging Process | Reduction of Br₂ to Br⁻ | Releases Br₂ back into the aqueous phase |

Investigation of Ion-Membrane Interactions and Fouling Effects in Electrochemical Systems

In any electrochemical system that employs a membrane, such as a redox flow battery, the interaction between the electrolyte components and the membrane is critical to the device's performance and longevity. The membrane's primary role is to prevent the cross-mixing of the positive and negative electrolytes while allowing the transport of charge-carrying ions to complete the electrical circuit. nih.gov

Membrane fouling is another significant concern in these systems. mdpi.com Fouling can occur through the adsorption of electrolyte components onto the membrane surface or within its pores, leading to a decrease in performance. The oily bromine-complex phase, if not properly managed within the system, could potentially coat the membrane surface, impeding ion transport and increasing the cell's internal resistance. The chemical stability of the membrane in the presence of the highly oxidizing bromine and the organic cation is also a crucial factor for long-term battery operation. mdpi.com Therefore, understanding and mitigating these ion-membrane interactions and potential fouling effects are essential for the development of durable and efficient zinc-bromine redox flow batteries.

Desiccant Materials for Atmospheric Dehumidification Systems

Ionic liquids are being explored as alternatives to traditional solid desiccants like silica gel and corrosive salt solutions such as lithium chloride. Their low vapor pressure, high thermal stability, and tunable physicochemical properties make them attractive candidates for liquid desiccant air conditioning systems. The core function of a desiccant in such a system is to absorb moisture from the air, which is then regenerated (released) at a higher temperature.

Evaluation of Dehumidification Capability and Hygroscopicity

The effectiveness of a desiccant is primarily determined by its ability to absorb and retain water vapor from the surrounding air, a property known as hygroscopicity. While this compound is recognized as a hygroscopic substance, detailed quantitative data on its water absorption capacity under varying relative humidity and temperature conditions are not extensively available in publicly accessible scientific literature.

General studies on morpholinium-based ionic liquids have explored their various applications, but specific research into their dehumidification performance is limited. The dehumidification capability of an ionic liquid is often evaluated by its water vapor sorption isotherm, which plots the amount of water absorbed by the material against the partial pressure of water vapor at a constant temperature. This data is crucial for designing and modeling dehumidification systems. In the absence of specific experimental data for this compound, a direct comparison of its performance with conventional desiccants is challenging.

Table 1: General Comparison of Desiccant Types (Illustrative)

| Desiccant Type | Common Examples | Key Advantages | Key Disadvantages |

| Solid Adsorbents | Silica Gel, Zeolites | High surface area, structural stability | Lower water loading capacity, potential for dust generation |

| Salt Solutions | Lithium Chloride, Calcium Chloride | High dehumidification capacity | Corrosive, potential for crystallization |

| Ionic Liquids | Imidazolium-based, Morpholinium-based | Low vapor pressure, high thermal stability, non-corrosive (potential) | Higher initial cost, limited long-term operational data |

Assessment of Material Compatibility in System Integration

The long-term performance and reliability of a dehumidification system are critically dependent on the chemical compatibility of the desiccant with the system's construction materials. Corrosion, degradation of polymers, and other material failures can lead to system malfunction and increased maintenance costs.

A comprehensive assessment would require experimental studies, such as immersion tests and electrochemical measurements, to determine the corrosion rates of different metals and the swelling or degradation of polymeric seals and coatings when in contact with this compound under operational conditions.

Table 2: Potential Material Compatibility Considerations for Ionic Liquid Desiccants

| Material Category | Specific Materials | Potential Compatibility Issues |

| Metals | Stainless Steel (e.g., 304, 316), Aluminum, Copper | Pitting corrosion, crevice corrosion, general corrosion (especially with bromide anions) |

| Polymers | PVC, CPVC, Polypropylene, Teflon (PTFE) | Swelling, chemical degradation, plasticization |

| Elastomers | EPDM, Viton (FKM), Neoprene | Swelling, loss of mechanical properties, chemical attack |

Biological Activity and Biomedical Applications of 4 Ethyl 4 Methylmorpholin 4 Ium Bromide

Antimicrobial Efficacy and Mechanistic Pathways

Quaternary ammonium (B1175870) compounds are widely known for their antimicrobial properties. pjmonline.orgnih.gov The following sections explore the likely mechanisms and spectrum of activity for 4-Ethyl-4-methylmorpholin-4-ium bromide based on the characteristics of related compounds.

There is no direct evidence in the reviewed literature to suggest that this compound interferes with specific biochemical pathways in microorganisms. The predominant mechanism of action for QACs is membrane disruption, which is a direct and potent mode of killing. nih.gov While downstream effects on metabolic pathways would inevitably occur as a result of membrane damage and leakage of cellular components, this is a secondary consequence of the primary disruptive action.

There is a lack of specific data on the antimicrobial activity of this compound against Xanthomonas oryzae pv. oryzae, Xanthomonas axonopodis pv. citri, and Staphylococcus aureus. However, studies on other morpholinium chlorides have demonstrated activity against S. aureus. The antimicrobial efficacy of these compounds is significantly influenced by the length of the N-alkyl chains, with longer chains (C12 to C16) generally showing greater activity. pjmonline.org

For context, the table below presents the Minimum Inhibitory Concentration (MIC) values for a series of N-carbethoxymethyl-N-alkyl-morpholinium chlorides against Staphylococcus aureus.

| Compound (N-alkyl group) | MIC (µg/mL) against S. aureus |

| N-Ethyl | >1000 |

| N-Butyl | >1000 |

| N-Hexyl | 1000 |

| N-Octyl | 125 |

| N-Decyl | 31.2 |

| N-Dodecyl | 7.8 |

| N-Tetradecyl | 7.8 |

| N-Hexadecyl | 15.6 |

| Data derived from studies on N-carbethoxymethyl-N-alkyl-morpholinium chlorides and may not be representative of this compound. pjmonline.org |

While specific studies on the influence of environmental parameters on the antimicrobial potency of this compound are not available, general trends for QACs have been established.

pH: The antimicrobial activity of QACs is generally higher in alkaline conditions. This is because an alkaline pH increases the negative charge on the bacterial cell surface, enhancing the electrostatic attraction with the cationic QAC molecules.

Temperature: An increase in temperature generally enhances the antimicrobial activity of QACs. Higher temperatures can increase the fluidity of the microbial cell membrane, potentially facilitating the disruptive action of the compound.

Organic Matter: The presence of organic matter, such as proteins, fats, and carbohydrates, can significantly reduce the antimicrobial efficacy of QACs. These substances can interact with and neutralize the QAC molecules, preventing them from reaching the microbial cell surface.

Anticancer Properties and Molecular Targeting Strategies

Currently, there is no scientific evidence to support any intrinsic anticancer properties of this compound.

There is no information in the existing literature to suggest that this compound can modulate glycolytic metabolism in cancer cells or has any effect on the Warburg effect. The Warburg effect describes the preference of many cancer cells for glycolysis over oxidative phosphorylation for energy production. nih.gov While targeting glycolysis is a known strategy in cancer therapy, there is no indication that this specific compound is involved in such a mechanism. nih.gov

It is worth noting that some ionic liquids have been explored as novel drug delivery systems in cancer therapy. harvard.edumayoclinic.orgmayoclinic.orgsciencedaily.com These formulations can help to deliver chemotherapy agents more uniformly into tumors. harvard.edumayoclinic.orgsciencedaily.com However, this application relates to the physical properties of ionic liquids as solvents and delivery vehicles, not an intrinsic biological activity of the ionic liquid components themselves in modulating cancer cell metabolism. harvard.edumayoclinic.orgmayoclinic.orgsciencedaily.com

Interaction with Key Regulatory Proteins (e.g., Kelch-like ECH-associated protein 1 - Keap1)

Currently, there is a lack of specific research data detailing the direct interaction between this compound and the Kelch-like ECH-associated protein 1 (Keap1). The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress. While some compounds are known to interact with Keap1 to modulate this pathway, no studies have been identified that specifically investigate this interaction for this compound.

Induction of Mitochondrial Oxidative Stress and Dysfunction

While direct studies on this compound are not available, research on the broader class of Quaternary Ammonium Compounds (QACs) indicates a potential for inducing mitochondrial oxidative stress and dysfunction. QACs are known to interact with cellular membranes, and their cationic nature can lead to accumulation within the mitochondria, driven by the negative mitochondrial membrane potential. This accumulation can disrupt the electron transport chain, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress. This, in turn, can impair mitochondrial function, affecting cellular energy metabolism and potentially triggering apoptotic pathways. The specific impact of the ethyl and methyl substitutions on the morpholinium core in this context has not been elucidated.

Pharmacokinetic Considerations in Biological Systems

Specific pharmacokinetic data, including bioavailability and elimination profiles for this compound, are not well-documented in publicly available literature. As a quaternary ammonium compound, its charge may influence its absorption and distribution characteristics. Generally, the oral bioavailability of QACs can be variable. Studies in rats have suggested that some QACs can be absorbed orally. The elimination of ionic liquids, including morpholinium-based compounds, is an area of active research, with factors such as alkyl chain length and the nature of the cation and anion influencing their metabolic fate and excretion pathways. Without empirical data, the bioavailability and elimination profile of this compound in biological systems cannot be definitively stated.

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity and toxicity of morpholinium-based quaternary ammonium salts are significantly influenced by the length of the alkyl chains attached to the nitrogen atom and the nature of the cationic core. A study on a series of N-alkyl-N-methylmorpholinium derivatives demonstrated a clear structure-activity relationship (SAR) concerning their antibacterial activity and toxicity.

The antibacterial efficacy of these compounds against Methicillin-Resistant Staphylococcus aureus (MRSA) was found to be highly dependent on the alkyl chain length.

| Compound Series | Alkyl Chain Length | Antibacterial Activity against MRSA |

| N-alkyl-N-methylmorpholinium | Short (< C5) | Inactive |

| N-alkyl-N-methylmorpholinium | Medium (C12-C16) | Highest bactericidal effects |

| N-alkyl-N-methylmorpholinium | Long (> C16) | Reduced activity |

This table illustrates the general trend observed in studies of N-alkyl-N-methylmorpholinium derivatives.

This SAR is often attributed to the amphiphilic nature of the molecules. The positively charged morpholinium core interacts with the negatively charged bacterial cell membrane, while the lipophilic alkyl chain facilitates membrane disruption. An optimal alkyl chain length (typically C12-C16) provides the right balance of hydrophobicity to effectively perturb the lipid bilayer.

Toxicity has also been shown to correlate with alkyl chain length. The same study on N-alkyl-N-methylmorpholinium derivatives revealed that the compounds with the strongest bactericidal activity (longer alkyl chains) also exhibited higher toxicity. This suggests that the mechanism of action, likely membrane disruption, is not specific to bacterial cells and can also affect eukaryotic cells. The morpholinium cationic core itself is a key determinant of the compound's properties as an ionic liquid, but its biological activity is heavily modulated by the attached alkyl groups.

Comparative Biological Activity with Analogues and Related Quaternary Ammonium Compounds

A comparative analysis of the biological activity of this compound with its structural analogues and other related quaternary ammonium compounds (QACs) is hampered by the absence of direct experimental data for the primary compound. Generally, the biological activity of QACs is influenced by the nature of the alkyl groups attached to the nitrogen atom, the type of heterocyclic ring, and the counter-ion. For instance, the length of the alkyl chain is a critical determinant of antimicrobial efficacy, with optimal activity often observed for chains of a certain length.

To illustrate the structure-activity relationships within the broader class of morpholinium-based QACs, a hypothetical comparative table could be constructed based on general principles. However, it is crucial to note that the data for this compound in such a table would be speculative due to the lack of empirical evidence.

Table 1: Illustrative Comparative Biological Activity of Morpholinium Analogues (Note: Data for this compound is not available and is represented as "Not Available")

| Compound | Structure | Predicted Biological Activity | Key Structural Differences |

| This compound | Not Available | Not Available | - |

| 4,4-Dimethylmorpholin-4-ium iodide | Not Available | Potentially lower antimicrobial activity due to shorter alkyl chains. | Two methyl groups instead of one ethyl and one methyl group. |

| 4-Butyl-4-methylmorpholin-4-ium bromide | Not Available | Potentially higher antimicrobial activity due to a longer butyl chain. | A butyl group instead of an ethyl group. |

| 4-Ethyl-4-propylmorpholin-4-ium bromide | Not Available | Potentially higher antimicrobial activity due to a longer propyl chain. | A propyl group instead of a methyl group. |

Without specific studies, any comparison remains theoretical, drawing on established trends within the QAC family rather than on direct evidence for the compound .

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Response

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. A QSAR model is a mathematical equation that relates the chemical structure of a molecule to its biological activity. For QACs, QSAR models have been developed to predict their antimicrobial, antifungal, and other biological activities.

These models typically use a variety of molecular descriptors, including:

Topological descriptors: Which describe the connectivity of atoms in a molecule.

Geometrical descriptors: Which describe the three-dimensional shape of a molecule.

Electronic descriptors: Which describe the distribution of electrons in a molecule.

Hydrophobic descriptors: Which describe the tendency of a molecule to partition into a nonpolar solvent.

A search of the scientific literature did not yield any specific QSAR models developed for this compound. The development of a robust QSAR model requires a substantial dataset of structurally related compounds with experimentally determined biological activities. The lack of such data for a series of closely related morpholinium analogues, including the target compound, makes the development of a predictive QSAR model currently unfeasible.

Stability, Degradation Pathways, and Environmental Considerations of 4 Ethyl 4 Methylmorpholin 4 Ium Bromide

Chemical Stability Investigations

The chemical resilience of 4-Ethyl-4-methylmorpholin-4-ium bromide has been a subject of scientific inquiry, particularly concerning its performance in applications such as electrolytes in electrochemical cells.

Specific experimental studies detailing the alkaline stability and degradation kinetics of this compound are not extensively available in the public domain. However, the general reactivity of quaternary ammonium (B1175870) salts in alkaline environments suggests potential degradation pathways. The stability of such compounds is often influenced by factors like pH and temperature. In strongly alkaline solutions, quaternary ammonium cations can undergo degradation, primarily through mechanisms like Hofmann elimination, especially if a beta-hydrogen is present and sterically accessible. The kinetics of such degradation would be expected to follow pseudo-first-order or second-order rate laws, depending on the reaction conditions and the concentration of the hydroxide (B78521) ion.

Detailed kinetic data from experimental studies on this compound is required for a comprehensive understanding of its behavior in alkaline media.

The thermal stability of this compound has been investigated, revealing its behavior at elevated temperatures. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to assess thermal decomposition.

Research on a series of N-alkyl-N-methylmorpholinium bromides, including the ethyl analogue, has provided insights into their thermal properties. A study by Cha et al. determined the decomposition temperatures of several morpholinium salts. For N-ethyl-N-methylmorpholinium bromide, the decomposition temperature was found to be approximately 230.00 °C. researchgate.net Another study by Zawadski et al. on similar compounds reported decomposition starting at around 200 °C. nih.gov The decomposition of quaternary ammonium halides at high temperatures can proceed through various pathways, including nucleophilic substitution by the bromide anion on one of the N-alkyl groups, leading to the formation of a tertiary amine (N-methylmorpholine or N-ethylmorpholine) and an alkyl bromide (ethyl bromide or methyl bromide).

Table 1: Thermal Decomposition Data for N-Alkyl-N-methylmorpholinium Bromides

| Compound | Decomposition Onset Temperature (°C) |

|---|---|

| N-methyl-N-methylmorpholinium bromide | ~189 |

| N-ethyl-N-methylmorpholinium bromide | ~200-230 |

| N-propyl-N-methylmorpholinium bromide | Not specified |

| N-butyl-N-methylmorpholinium bromide | ~210 |

| N-pentyl-N-methylmorpholinium bromide | ~194 |

| N-octyl-N-methylmorpholinium bromide | ~155 |

| N-dodecyl-N-methylmorpholinium bromide | ~141 |

Data compiled from studies by Cha et al. and Zawadski et al. researchgate.netnih.gov

The decomposition pathways are influenced by the nature of the alkyl substituents. For this compound, the primary decomposition route is likely a nucleophilic attack by the bromide ion on either the ethyl or methyl group attached to the nitrogen atom.

Elucidation of Degradation Mechanisms

The degradation of this compound can be understood through fundamental organic reaction mechanisms, although specific experimental elucidation for this compound is limited.

In the presence of nucleophiles, particularly under thermal or basic conditions, this compound can undergo degradation.

Nucleophilic Substitution: The bromide anion can act as a nucleophile, attacking one of the alkyl groups (methyl or ethyl) attached to the quaternary nitrogen. This SN2 reaction would result in the formation of N-ethylmorpholine and methyl bromide, or N-methylmorpholine and ethyl bromide. The relative rates of attack on the methyl versus the ethyl group would depend on steric hindrance, with the attack on the less hindered methyl group generally being favored.

Hofmann Elimination: In the presence of a strong base, such as hydroxide, Hofmann elimination is a potential degradation pathway. wikipedia.orgbyjus.comallen.inmasterorganicchemistry.com This E2 reaction requires the abstraction of a proton from a carbon atom beta to the quaternary nitrogen. For the 4-Ethyl-4-methylmorpholin-4-ium cation, a beta-hydrogen is available on the ethyl group. The base would abstract a proton from the beta-carbon of the ethyl group, leading to the formation of ethene, N-methylmorpholine, and water. byjus.com The Hofmann rule predicts that in cases of asymmetric amines, the major alkene product will be the least substituted and least stable one, which is consistent with the formation of ethene. byjus.com

While less common for simple quaternary ammonium salts under typical conditions, ring-opening and deprotonation reactions are theoretically possible degradation pathways.

Ring-Opening: The morpholine (B109124) ring is generally stable. However, under forcing conditions or in the presence of specific reagents, ring-opening could occur. This might involve a nucleophilic attack on one of the carbon atoms adjacent to the ring oxygen, but this is less likely than reactions involving the N-alkyl groups. Cationic ring-opening polymerization of morpholine derivatives has been studied, but this typically involves monomers with specific functionalities and is not a standard degradation pathway for a simple quaternary salt. acs.orgrsc.orgnih.govmdpi.comrsc.org

Deprotonation: Deprotonation of the alpha-protons on the morpholine ring or the N-alkyl groups could occur in the presence of a very strong base. This would form a zwitterionic intermediate or an ylide, which could then undergo further reactions. However, this is generally not a significant degradation pathway in typical alkaline or thermal conditions.

Biodegradation Assessment and Environmental Fate

The environmental fate of this compound is a key consideration for its "green" credentials, as it is often touted as a more environmentally benign alternative to other classes of ionic liquids. nih.gov

Studies on the biodegradability of morpholinium-based ionic liquids have shown that the structure of the cation plays a significant role. Research indicates that morpholinium cations can be susceptible to primary biodegradation. nih.govnih.govsemanticscholar.orgrsc.org The length of the alkyl chains attached to the nitrogen atom is a critical factor, with longer alkyl chains sometimes leading to increased toxicity but also potentially greater susceptibility to microbial degradation. nih.govnih.gov

A study on morpholinium herbicidal ionic liquids found that the cations were more susceptible to primary biodegradation (41-94%) than the anions. nih.govnih.gov While this study did not specifically test this compound, it suggests that the morpholinium core is not inherently recalcitrant to microbial action. The ultimate biodegradability (mineralization to CO2, water, and inorganic salts) of morpholinium compounds can be more limited, indicating that while the parent compound may be transformed, complete degradation to benign end-products may not always occur rapidly. nih.govnih.gov

The environmental fate of ionic liquids is also influenced by their potential for bioaccumulation and toxicity to aquatic organisms. nih.govunl.ptresearchgate.net The octanol-water partition coefficient (Kow) is a key parameter in this regard, with more lipophilic compounds (often those with longer alkyl chains) having a greater tendency to bioaccumulate. Computational studies can be used to predict the environmental risk factors of ionic liquids. academicjournals.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-methylmorpholine |

| N-ethylmorpholine |

| Methyl bromide |

| Ethyl bromide |

| Ethene |

| N-methyl-N-methylmorpholinium bromide |

| N-propyl-N-methylmorpholinium bromide |

| N-butyl-N-methylmorpholinium bromide |

| N-pentyl-N-methylmorpholinium bromide |

| N-octyl-N-methylmorpholinium bromide |

Aerobic and Anaerobic Biodegradation Pathways

Quaternary ammonium compounds are generally susceptible to aerobic biodegradation; however, their strong affinity for sorption to particles and solids can limit bioavailability and suppress this process. acs.orgnih.gov The degradation processes for QACs are highly dependent on factors such as the compound's chemical structure, its concentration, adsorption to biosolids, and the specific microbial consortia present. nih.gov

Studies on morpholinium-based herbicidal ionic liquids (HILs) reveal that the cation part of the molecule is generally more susceptible to primary biodegradation than the anion. nih.govnih.gov For instance, in tests involving various environmental microbiota, the primary biodegradation of morpholinium cations ranged from 41% to 94%, while the associated anions showed much lower degradation rates. nih.govnih.gov This suggests that the initial breakdown of compounds like this compound likely begins with the alteration of the morpholinium cation.

Under anaerobic or anoxic conditions, such as those found in sludge and sediments, the biodegradation of QACs is observed to be slower. nih.gov The persistence of these compounds can vary significantly based on environmental conditions. nih.gov The strong adsorption of QACs to soil and sediments, due to their positive charge and affinity for negatively charged particles, can lead to their accumulation in these compartments, further hampering degradation. acs.orgnih.gov

Identification of Biodegradation Metabolites

While specific metabolic pathways for this compound are not extensively detailed in the literature, insights can be drawn from studies on similar chemical structures. For example, the aerobic biodegradation of 4-methylpyridine (B42270) and 4-ethylpyridine (B106801) by Pseudonocardia sp. has been shown to proceed via initial hydroxylation of the pyridine (B92270) ring. nih.gov This process leads to the transient accumulation of hydroxylated metabolites, such as 2-hydroxy-4-methylpyridine (B87338) and 2-hydroxy-4-ethylpyridine, before further breakdown. nih.gov It is plausible that a similar initial hydroxylation step could occur on the morpholine ring or the alkyl chains of the 4-Ethyl-4-methylmorpholin-4-ium cation as a first step in its biodegradation. However, further research is required to identify the specific metabolites formed during the degradation of this compound.

Development of Structure-Activity Biodegradation Relationships (SABR)

Structure-Activity Biodegradation Relationships (SABR) are essential for predicting the environmental fate of chemicals and for designing safer alternatives. For ionic liquids, including morpholinium-based compounds, several structural features have been identified as key determinants of their biodegradability. rsc.org

A primary factor influencing the biodegradability and toxicity of morpholinium ILs is the nature of the alkyl chains attached to the nitrogen atom. nih.govmdpi.com Generally, an increase in the hydrophobicity of the cation, often associated with longer alkyl chains, leads to increased toxicity. nih.gov The length and number of these alkyl chains also significantly affect enzymatic inhibition and antimicrobial activity, which are related to biodegradability. mdpi.com

A comparative study on morpholinium-based HILs highlighted these relationships. It was observed that ILs with a 4,4-didecylmorpholinium ([Dec2Mor]+) cation exhibited different properties compared to those with a 4-decyl-4-ethylmorpholinium ([DecEtMor]+) cation. nih.govnih.gov The ultimate biodegradation (mineralization) was found to be generally low for these compounds, but slight differences were observed based on the cation structure. nih.govnih.gov

Table 1: Biodegradation of Morpholinium-Based Herbicidal Ionic Liquids

| Cation | Anion | Primary Biodegradation of Cation (%) | Ultimate Biodegradation (Mineralization) (%) |

|---|---|---|---|

| 4-decyl-4-ethylmorpholinium | 2,4-D | 41-94 | 10-31 |

| 4,4-didecylmorpholinium | 2,4-D | 41-94 | 9-20 |

Data sourced from a comparative study on morpholinium HILs, showing the range of biodegradation observed with different environmental microbiota. nih.govnih.gov

These findings indicate that even subtle changes in the alkyl substituents on the morpholinium ring can influence the extent of ultimate biodegradation. nih.gov However, a comprehensive dataset for a wide range of morpholinium ILs is still needed to establish clear and predictive SABRs. rsc.org

Design Principles for Environmentally Benign Chemical Structures

The development of environmentally benign chemicals is guided by the principles of green chemistry, which advocate for designing products that degrade into innocuous substances after their intended use. researchgate.netchemistryworld.com For QACs and ionic liquids, this involves modifying their molecular structure to enhance biodegradability without compromising their desired function. rsc.org

Key design principles for creating more environmentally friendly QACs include:

Incorporation of Biodegradable Functional Groups: Introducing bonds that are susceptible to hydrolysis or enzymatic cleavage, such as ester or amide groups, into the chemical structure can create weak points that facilitate degradation. rsc.org Current commercial QACs often consist of stable C-N, C-C, and C-H bonds, which makes their natural degradation difficult. rsc.org

Controlling Hydrophobicity: As seen in SABR studies, the length of alkyl chains significantly impacts toxicity and biodegradability. nih.gov Designing molecules with optimal alkyl chain lengths can balance efficacy with reduced environmental persistence and toxicity.

Avoiding Persistence: The design should avoid structural elements known to confer persistence in the environment. This involves a holistic assessment of the molecule's potential for bioaccumulation and long-term environmental impact.